(1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound characterized by its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. Its molecular formula is , and it has a molecular weight of . This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves several key steps:
These methods highlight the importance of both chemical transformations and stereochemical considerations in the synthesis of this compound.
The molecular structure of (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | (1R,2R)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
| InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
| InChI Key | KIZLDJWEOXVVQS-LDWIPMOCSA-N |
| Isomeric SMILES | CC@HO |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)OC)F)N)O |
The structure features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl ring substituted with both fluoro and methoxy groups .
(1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions:
These reactions demonstrate the versatility of the compound in synthetic organic chemistry.
The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
This interaction profile suggests potential therapeutic applications in neurology and other fields.
The physical properties of (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL include:
Chemical properties include reactivity towards electrophiles due to the nucleophilic nature of the amino group .
(1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
These applications highlight the significance of this compound in various fields of research and industry.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2